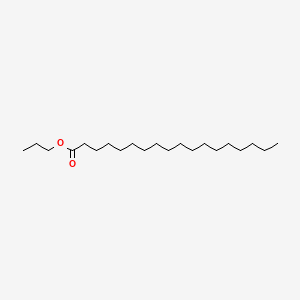

Propyl stearate

描述

Propyl stearate has been reported in Mangifera indica with data available.

Stearic acid-propyl ester is a metabolite found in or produced by Saccharomyces cerevisiae.

属性

IUPAC Name |

propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAXGNQLYFDKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189874 | |

| Record name | Propyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3634-92-2 | |

| Record name | Propyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3634-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003634922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D22XWE3V3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propyl Octadecanoate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl octadecanoate, also known as propyl stearate, is the ester formed from the condensation of stearic acid and propanol.[1] This lipophilic compound finds applications in various sectors, including the cosmetic, pharmaceutical, and food industries, primarily for its properties as an emollient, lubricant, and plasticizer. An in-depth understanding of its synthesis and characterization is paramount for its effective utilization and for ensuring product quality and consistency. This technical guide provides detailed experimental protocols for the synthesis of propyl octadecanoate via acid-catalyzed and enzyme-catalyzed methods. Furthermore, it outlines the comprehensive characterization of the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using diagrams to facilitate comprehension.

Synthesis of Propyl Octadecanoate

Propyl octadecanoate is primarily synthesized through the esterification of stearic acid with propanol. This reaction can be effectively catalyzed by either a strong acid (Fischer esterification) or an enzyme (lipase).

Acid-Catalyzed Synthesis (Fischer Esterification)

The Fischer esterification is a classic and widely used method for producing esters.[2][3][4] The reaction involves refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine stearic acid (1.0 equivalent), propanol (3.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the stearic acid). The use of excess propanol helps to shift the equilibrium towards the product side.

-

Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the excess propanol and any solvent used for extraction under reduced pressure using a rotary evaporator.

-

For higher purity, the crude product can be further purified by vacuum distillation or column chromatography.[6]

-

| Parameter | Value/Condition |

| Reactants | Stearic Acid, Propanol |

| Catalyst | Concentrated Sulfuric Acid |

| Molar Ratio (Stearic Acid:Propanol) | 1:3 (or higher) |

| Reaction Temperature | Reflux |

| Typical Yield | >90% |

Enzyme-Catalyzed Synthesis

Enzymatic synthesis using lipases offers a milder and more selective alternative to acid catalysis.[7] Lipases can catalyze the esterification reaction under solvent-free conditions or in organic solvents.

-

Reaction Setup: In a suitable reaction vessel, combine stearic acid (1.0 equivalent) and propanol (1.0-3.0 equivalents).

-

Enzyme Addition: Add a commercially available immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei) to the mixture. The enzyme loading is typically between 1-10% (w/w) of the total reactants.

-

Reaction Execution: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant shaking or stirring. The reaction is generally slower than acid-catalyzed esterification and may take several hours to days to reach completion.[7]

-

Work-up and Purification:

-

The immobilized enzyme can be easily recovered by filtration for potential reuse.

-

The product can be purified by removing the excess propanol under reduced pressure. Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.

-

| Parameter | Value/Condition |

| Reactants | Stearic Acid, Propanol |

| Catalyst | Immobilized Lipase |

| Molar Ratio (Stearic Acid:Propanol) | 1:1 to 1:3 |

| Reaction Temperature | 40-60°C |

| Typical Yield | >90% |

Characterization of Propyl Octadecanoate

The identity and purity of the synthesized propyl octadecanoate are confirmed through a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₄₂O₂[1] |

| Molecular Weight | 326.56 g/mol [1] |

| Appearance | Colorless to pale yellow liquid or waxy solid |

| Melting Point | 28.9 °C |

| Boiling Point | Approximately 225-227 °C at 15 mmHg |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of propyl octadecanoate.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |

| ~2.2 | Triplet | 2H | -CO-CH₂ -CH₂- |

| ~1.6 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| ~1.2-1.4 | Multiplet | 28H | -(CH₂ )₁₄- |

| ~0.9 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |

| ~0.85 | Triplet | 3H | -CH₂-CH₃ |

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~173 | C =O (Ester carbonyl) |

| ~65 | -O-CH₂ -CH₂-CH₃ |

| ~34 | -CO-CH₂ -CH₂- |

| ~32 | -(CH₂ )₁₄- (multiple peaks) |

| ~29 | -(CH₂ )₁₄- (multiple peaks) |

| ~25 | -CO-CH₂-CH₂ - |

| ~22 | -O-CH₂-CH₂ -CH₃ |

| ~14 | -CH₂-CH₃ |

| ~10 | -O-CH₂-CH₂-CH₃ |

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of propyl octadecanoate will show characteristic absorption bands for the ester functional group and the long hydrocarbon chain.[8]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2920, ~2850 | C-H stretching | Alkane (-CH₂, -CH₃) |

| ~1740 | C=O stretching | Ester |

| ~1465 | C-H bending | Alkane (-CH₂) |

| ~1170 | C-O stretching | Ester |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to confirm the molecular weight and fragmentation pattern of the compound.[9]

| m/z | Interpretation |

| 326 | [M]⁺ (Molecular ion) |

| 284 | [M - C₃H₆]⁺ (McLafferty rearrangement) |

| 267 | [M - C₃H₇O]⁺ |

| 88 | [CH₃(CH₂)₂OCOH]⁺ (McLafferty rearrangement) |

| 60 | [CH₃CH₂CH₂OH]⁺ |

| 43 | [C₃H₇]⁺ |

Visualized Workflows

Diagram 1: Fischer Esterification Workflow

Caption: Workflow for the acid-catalyzed synthesis of propyl octadecanoate.

Diagram 2: Characterization Workflow

Caption: Logical workflow for the characterization of propyl octadecanoate.

References

- 1. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. odp.library.tamu.edu [odp.library.tamu.edu]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. CN101914015A - Preparation and purification method of butyl stearate - Google Patents [patents.google.com]

- 7. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Octadecanoic acid, propyl ester [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

Propyl Stearate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Physicochemical Properties, Synthesis, Analysis, and Applications of Propyl Octadecanoate

Introduction

Propyl stearate, systematically known as propyl octadecanoate, is the ester formed from the condensation of stearic acid and propan-1-ol. As a fatty acid ester, it possesses properties that make it a valuable excipient and functional ingredient in the pharmaceutical, cosmetic, and food industries. Its utility in drug development is of particular interest, where it can function as a lubricant in tablet manufacturing, a component of topical formulations, and a key ingredient in advanced drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This technical guide provides a detailed overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis and analysis protocols, and its role in drug delivery and cellular signaling pathways.

Chemical Identity and Physicochemical Properties

This compound is unequivocally identified by its IUPAC name, propyl octadecanoate, and its CAS number, 3634-92-2.[1] A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Parameter | Value | Reference |

| IUPAC Name | Propyl octadecanoate | [1] |

| Synonyms | This compound, Stearic acid, propyl ester | [1][2][3] |

| CAS Number | 3634-92-2 | [1][2][3] |

| Molecular Formula | C21H42O2 | [1][2][3] |

| Molecular Weight | 326.56 g/mol | [2][3][4] |

| Melting Point | 28.9 °C | [3] |

| Boiling Point | 375.8 °C at 760 mmHg | [3] |

| Density | 0.862 g/cm³ | [3] |

| Flash Point | 185 °C | [3] |

| Refractive Index | 1.440 | [3] |

| LogP | 7.20 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 19 | [3] |

| Appearance | White solid | [2] |

| Purity | >99% (commercially available) | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is the Fischer esterification of stearic acid with propan-1-ol. This reaction can be catalyzed by various means, including strong mineral acids and enzymes.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst.

Materials:

-

Stearic acid

-

Propan-1-ol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene or a similar solvent for azeotropic removal of water (optional)

-

Ethyl acetate or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine stearic acid and an excess of propan-1-ol (e.g., a 1:3 to 1:5 molar ratio of acid to alcohol).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of stearic acid) to the mixture while stirring.

-

Set up the apparatus for reflux. If using a Dean-Stark trap to remove water and drive the equilibrium, fill the trap with propan-1-ol.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a solvent was used, remove it using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the acid-catalyzed synthesis of this compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like fatty acid esters.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate). If analyzing a complex matrix, a prior extraction and derivatization (e.g., to form more volatile esters if starting from free fatty acids) may be necessary, though this compound itself is amenable to direct analysis.

-

GC Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used.

-

Injector: Splitless injection is common for trace analysis, with an injector temperature of around 250-280 °C.

-

Oven Program: A temperature gradient is employed, for example, starting at 100 °C, holding for 2 minutes, then ramping at 15 °C/min to 250 °C, and holding for a further 5-10 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap analyzer is common.

-

Scan Range: A mass-to-charge ratio (m/z) range of 50-500 is typically scanned.

-

-

Data Analysis: The retention time of the this compound peak is compared to that of a standard. The mass spectrum will show a characteristic fragmentation pattern, which can be compared to library spectra for confirmation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Expected chemical shifts (δ) in CDCl₃ are approximately:

-

4.0 ppm (triplet, 2H, -O-CH₂-CH₂-CH₃)

-

2.3 ppm (triplet, 2H, -CH₂-C(O)O-)

-

1.6 ppm (sextet, 2H, -O-CH₂-CH₂-CH₃)

-

1.2-1.4 ppm (multiplet, 28H, long alkyl chain)

-

0.9 ppm (triplet, 3H, -O-CH₂-CH₂-CH₃ and triplet, 3H, stearate chain -CH₃)

-

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected chemical shifts (δ) in CDCl₃ are approximately:

-

174 ppm (-C=O)

-

66 ppm (-O-CH₂-)

-

34 ppm (-CH₂-C(O)O-)

-

22-32 ppm (various -CH₂- groups of the stearate chain)

-

22 ppm (-O-CH₂-CH₂-)

-

14 ppm (stearate chain -CH₃)

-

10 ppm (-O-CH₂-CH₂-CH₃)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Look for characteristic absorption bands:

Applications in Drug Development

This compound's lipophilic nature and favorable safety profile make it a versatile component in pharmaceutical formulations.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

This compound can be used as a solid lipid matrix in the formulation of SLNs and as a component of the lipid matrix in NLCs. These nanosystems are designed to improve the bioavailability and control the release of poorly water-soluble drugs.

Experimental Protocol: Preparation of this compound-Based SLNs by High-Pressure Homogenization

This protocol provides a general method for preparing drug-loaded SLNs where this compound is a major component of the lipid matrix.

Materials:

-

This compound (or a blend with other lipids)

-

Drug to be encapsulated

-

Surfactant (e.g., Poloxamer 188, Tween® 80)

-

Purified water

-

High-speed stirrer

-

High-pressure homogenizer

Procedure:

-

Preparation of the Lipid Phase: Melt the this compound at a temperature approximately 5-10 °C above its melting point. Dissolve the lipophilic drug in the molten lipid.

-

Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 5,000-10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

-

Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).

-

Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.

-

Characterization: The resulting SLN dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Role in Cellular Signaling

Recent research has highlighted the role of stearate, the parent fatty acid of this compound, in cellular signaling pathways, particularly in the context of cancer biology. Stearate has been shown to preferentially induce apoptosis in breast cancer cells.[6][7] This effect is mediated through the de novo synthesis of diacylglycerol (DAG) and the subsequent activation of Protein Kinase C (PKC).[6][7]

The proposed signaling cascade begins with an increase in intracellular stearate levels, which leads to the synthesis of DAG. DAG then acts as a second messenger, activating novel or classical PKC isozymes.[6][8] The activation of specific PKC isoforms triggers a downstream cascade that ultimately leads to the activation of executioner caspases, such as caspase-3, culminating in apoptosis.[6][7] Inhibition of either DAG synthesis or PKC activity has been shown to block stearate-induced apoptosis.[6][7]

Signaling Pathway: Stearate-Induced Apoptosis

Caption: The signaling pathway of stearate-induced apoptosis in breast cancer cells.

Conclusion

This compound is a well-characterized fatty acid ester with significant potential in pharmaceutical research and development. Its defined physicochemical properties, straightforward synthesis, and amenability to standard analytical techniques make it a reliable component in various formulations. For drug development professionals, its role as a lipid excipient in advanced delivery systems like SLNs and NLCs offers a promising avenue for enhancing the therapeutic efficacy of challenging drug candidates. Furthermore, the emerging understanding of the pro-apoptotic signaling pathways activated by its parent fatty acid, stearate, opens new perspectives for its potential therapeutic applications, warranting further investigation. This guide provides a foundational resource for scientists and researchers working with this versatile molecule.

References

- 1. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. This compound|lookchem [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. infrared spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of propyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

Propyl Stearate: A Technical Overview of its Melting and Boiling Points

Propyl stearate, the ester formed from the condensation of stearic acid and propanol, is a compound of interest in various fields, including cosmetics, lubricants, and phase change materials.[1][2] A thorough understanding of its physical properties, particularly its melting and boiling points, is crucial for its application and development in these areas. This technical guide provides a detailed analysis of the melting and boiling point data for this compound, along with the experimental methodologies used for their determination.

Physicochemical Data of this compound

The melting and boiling points are fundamental physical constants that provide insight into the intermolecular forces and thermal behavior of a substance. For this compound, these values are well-documented.

| Property | Value | Conditions |

| Melting Point | 28.9°C | - |

| Boiling Point | 375.8°C | at 760 mmHg |

Experimental Protocols for Determination of Melting and Boiling Points

The determination of the melting and boiling points of this compound is achieved through established laboratory techniques. These methods are designed to ensure accuracy and reproducibility.

1. Melting Point Determination using a Capillary Tube Method

This method is a common and reliable technique for determining the melting point of a solid crystalline substance like this compound.

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm. The tube is then tapped gently to ensure the sample is tightly packed at the bottom.

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube is placed in the heating block or oil bath of the apparatus, adjacent to a calibrated thermometer.

-

Procedure:

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last crystal of the solid melts is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures. For a pure substance, this range is typically narrow.

-

-

Calibration: The accuracy of the thermometer in the apparatus is periodically checked using standard compounds with known, sharp melting points.

2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: A distillation setup is typically employed, consisting of a boiling flask, a condenser, a thermometer, and a receiving flask.

-

Procedure:

-

A sample of this compound is placed in the boiling flask along with a few boiling chips to ensure smooth boiling.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser. This ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

-

The liquid is heated, and as it boils, the vapor travels into the condenser where it cools and liquefies, dripping into the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the substance at the prevailing atmospheric pressure.

-

-

Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, it is often corrected to the standard pressure of 760 mmHg.

Workflow for Physical Property Determination

The logical flow of experiments to determine the melting and boiling points of this compound is illustrated below.

Caption: Workflow for the determination of this compound's melting and boiling points.

References

Solubility of Propyl Stearate in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl stearate, the ester of propyl alcohol and stearic acid, is a non-polar compound with significant applications in the pharmaceutical, cosmetic, and food industries. Its utility as an emollient, lubricant, and plasticizer is intrinsically linked to its solubility characteristics in various organic solvents. Understanding the solubility of this compound is paramount for formulation development, purification processes, and the design of novel delivery systems. This technical guide provides a comprehensive overview of the solubility of this compound, including a qualitative assessment in common organic solvents and a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility |

| Hexane | Non-polar | Soluble |

| Toluene | Non-polar | Soluble |

| Diethyl Ether | Non-polar | Soluble |

| Chloroform | Non-polar | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Ethanol | Polar Protic | Soluble[1] |

| Methanol | Polar Protic | Sparingly Soluble |

| Water | Polar Protic | Insoluble[1] |

Note: This table is based on general principles of chemical solubility. Actual quantitative solubility may vary and should be determined experimentally.

Experimental Protocol: Determination of Equilibrium Solubility via the Gravimetric Shake-Flask Method

For precise and reliable quantitative solubility data, the isothermal shake-flask method followed by gravimetric analysis is a well-established and robust technique. This method allows for the determination of the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Stoppered glass flasks or vials

-

Constant temperature shaker bath or incubator

-

Analytical balance (readability to at least 0.1 mg)

-

Syringe filters with a membrane compatible with the solvent (e.g., PTFE for most organic solvents)

-

Pre-weighed evaporating dishes or vials

-

Drying oven or vacuum desiccator

-

Calibrated pipettes and syringes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of stoppered flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flasks in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the flasks to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The shaking facilitates the dissolution process.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease shaking and allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter, also pre-warmed to the experimental temperature, into a clean, dry, pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish or vial containing the filtrate.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound can be utilized.

-

Once the solvent has completely evaporated, place the dish or vial in a vacuum desiccator until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Weigh the dish or vial containing the dried this compound residue.

-

Calculation of Solubility:

The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent. The result is typically expressed in g/100 mL or mg/mL.

Solubility ( g/100 mL) = [ (Weight of dish + residue) - (Weight of empty dish) ] / (Volume of filtrate in mL) * 100

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of this compound solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While quantitative data remains to be extensively published, the provided qualitative assessment and the detailed experimental protocol offer a robust framework for researchers to conduct their own empirical analyses. The determination of precise solubility data is crucial for the effective utilization of this compound in various scientific and industrial applications, particularly in the fields of pharmaceuticals and material science. The outlined gravimetric shake-flask method is a reliable approach to generate the necessary data for formulation optimization and process design.

References

Propyl Stearate as a Fatty Acid Ester Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl stearate, a fatty acid ester, is recognized as a metabolite found in various natural sources and is utilized in pharmaceutical and cosmetic applications.[1] While direct research on its metabolic fate is limited, its structure strongly suggests a metabolic pathway initiated by enzymatic hydrolysis, yielding stearic acid and propanol. This technical guide consolidates the current understanding of this compound's role as a metabolite, proposing a putative metabolic pathway grounded in the well-established metabolism of its constituent molecules. We provide detailed experimental protocols for the analysis of this compound and its metabolites, summarize relevant quantitative data, and present signaling pathways potentially influenced by its metabolic products. This document serves as a comprehensive resource for researchers investigating the metabolism and biological significance of fatty acid esters.

Introduction

This compound (propyl octadecanoate) is an ester formed from the saturated fatty acid, stearic acid, and the short-chain alcohol, propanol.[1] It has been identified as a metabolite in Mangifera indica and is produced by the yeast Saccharomyces cerevisiae.[1] In industrial applications, it serves as an emollient, lubricant, and stabilizer. Despite its presence in biological systems and use in formulations that come into contact with the human body, the specific metabolic pathways and biological activities of this compound are not extensively studied.

This guide outlines the probable metabolic fate of this compound, focusing on its hydrolysis and the subsequent metabolism of its constituent parts. We also provide actionable experimental protocols for researchers to investigate this pathway and quantify the relevant molecules.

Proposed Metabolic Pathway of this compound

The primary metabolic route for this compound is hypothesized to be hydrolysis, catalyzed by carboxylesterases, into stearic acid and propanol. This is based on the known metabolism of other fatty acid esters.[2][3]

Enzymatic Hydrolysis

Carboxylesterases (CES) are a family of enzymes responsible for the hydrolysis of a wide range of ester-containing compounds, including drugs and endogenous lipids.[4][5] Human carboxylesterases, particularly CES1 and CES2, are the primary enzymes involved in this process. Based on substrate specificity studies, CES1 preferentially hydrolyzes esters with a large acyl group and a small alcohol moiety.[4][5] Given that this compound consists of a large acyl group (stearic acid) and a small alcohol group (propanol), it is a likely substrate for CES1, which is highly expressed in the liver.[4][5]

Proposed Hydrolysis of this compound

References

- 1. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First-pass hydrolysis of a propranolol ester derivative in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Propyl Stearate in the Biological Realm: A Technical Guide

For Immediate Release

This technical guide delves into the current scientific understanding of the natural occurrence of propyl stearate in plants and microorganisms, with a specific focus on Mangifera indica (mango) and the yeast Saccharomyces cerevisiae. While database entries confirm its presence as a metabolite in these organisms, a comprehensive review of peer-reviewed literature reveals a conspicuous absence of quantitative data and detailed biosynthetic pathways. This guide serves as a resource for researchers, scientists, and drug development professionals by consolidating the available information, presenting relevant precursor data, outlining adaptable experimental protocols, and proposing putative biosynthetic routes.

Introduction

This compound (C₂₁H₄₂O₂), the ester of stearic acid and propan-1-ol, is a fatty acid ester with applications in the cosmetic, food, and pharmaceutical industries. Its natural occurrence, as documented in chemical databases such as PubChem and the Yeast Metabolome Database (YMDB), points to its role as a metabolite in organisms like Mangifera indica and Saccharomyces cerevisiae[1]. However, the specific concentrations, physiological functions, and enzymatic machinery responsible for its synthesis in these organisms remain largely uncharacterized in published literature. This guide aims to provide a thorough overview of the existing, albeit limited, knowledge and to equip researchers with the necessary information to investigate this compound further.

Natural Occurrence and Putative Precursors

This compound has been reported as a natural constituent in the mango fruit (Mangifera indica) and as a metabolite in baker's yeast (Saccharomyces cerevisiae)[1]. The biosynthesis of this ester is contingent on the availability of its precursors: stearic acid and propan-1-ol.

Stearic Acid Abundance in Mangifera indica

While quantitative data for this compound in mango is not available, extensive research has been conducted on the fatty acid profile of mango, particularly the kernel oil. Stearic acid is consistently found to be one of the major saturated fatty acids. The concentration of stearic acid provides a proxy for the availability of one of the key precursors for this compound synthesis.

Table 1: Fatty Acid Composition of Mangifera indica Kernel Oil

| Fatty Acid | Composition Range (%) | Representative References |

| Oleic Acid | 25.69 - 48.57 | [2] |

| Stearic Acid | 24.71 - 38.53 | [2] |

| Palmitic Acid | 10.00 - 13.26 | [2] |

| Linoleic Acid | 7.72 - 16.47 | [2] |

Precursors in Saccharomyces cerevisiae

Saccharomyces cerevisiae is well-known for its robust fatty acid and alcohol metabolism. Stearic acid is a standard component of its fatty acid profile, and propan-1-ol can be produced through the catabolism of certain amino acids, such as threonine. The enzymatic machinery for ester synthesis is also present in yeast, primarily in the form of alcohol acetyltransferases, which can exhibit broad substrate specificity[3][4][5].

Putative Biosynthetic Pathways

The precise enzymatic reactions leading to the formation of this compound in plants and yeast have not been definitively elucidated. However, based on known ester biosynthesis pathways, plausible mechanisms can be proposed.

Proposed Biosynthesis in Mangifera indica

In plants, the synthesis of fatty acid esters, including wax esters, is catalyzed by enzymes such as alcohol acyltransferases (AATs) or wax synthases (WS)[6][7][8]. These enzymes facilitate the transfer of an acyl group from an acyl-CoA to an alcohol.

References

- 1. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eat1-Like Alcohol Acyl Transferases From Yeasts Have High Alcoholysis and Thiolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Contribution of Eat1 and Other Alcohol Acyltransferases to Ester Production in Saccharomyces cerevisiae [frontiersin.org]

- 5. Saccharomyces cerevisiae Atf1p is an alcohol acetyltransferase and a thioesterase in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of Propyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for propyl stearate (propyl octadecanoate), a fatty acid ester with applications in various scientific fields, including its use as a lubricant, plasticizer, and in the formulation of cosmetics and pharmaceuticals. The following sections present in-depth nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The quantitative spectral data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.00 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₃ |

| ~2.28 | Triplet (t) | 2H | -CH₂ -COO- |

| ~1.63 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| ~1.60 | Quintet | 2H | -CH₂ -CH₂-COO- |

| ~1.25 | Multiplet (br s) | 28H | -(CH₂ )₁₄- |

| ~0.92 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₃ |

| ~0.88 | Triplet (t) | 3H | CH₃ -(CH₂)₁₅- |

Note: The ¹H NMR data is predicted based on typical chemical shifts for long-chain esters and related compounds. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 173.9 | C =O |

| 65.9 | -O-CH₂ -CH₂-CH₃ |

| 34.4 | -CH₂ -COO- |

| 31.9 | -(CH₂ )n- |

| 29.7 | -(CH₂ )n- |

| 29.6 | -(CH₂ )n- |

| 29.5 | -(CH₂ )n- |

| 29.4 | -(CH₂ )n- |

| 29.3 | -(CH₂ )n- |

| 29.2 | -(CH₂ )n- |

| 25.0 | -CH₂ -CH₂-COO- |

| 22.7 | -CH₂ -CH₃ (stearate chain) |

| 22.1 | -O-CH₂-CH₂ -CH₃ |

| 14.1 | CH₃ (stearate chain) |

| 10.5 | -O-CH₂-CH₂-CH₃ |

Source: Based on publicly available spectral databases.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2957, 2924, 2854 | Strong | C-H stretching (alkane) |

| 1742 | Strong | C=O stretching (ester) |

| 1465 | Medium | C-H bending (methylene) |

| 1378 | Medium | C-H bending (methyl) |

| 1172 | Strong | C-O stretching (ester) |

Source: NIST Chemistry WebBook.[1]

Table 4: Mass Spectrometry (GC-MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 326 | Low | [M]⁺ (Molecular Ion) |

| 284 | Moderate | [M - C₃H₆]⁺ (McLafferty rearrangement) |

| 269 | Moderate | [M - C₃H₇O]⁺ |

| 115 | Moderate | [C₆H₁₁O₂]⁺ |

| 88 | High | [C₄H₈O₂]⁺ (McLafferty +1) |

| 60 | High | [C₂H₄O₂]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

Source: NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) (approximately 0.6-0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard one-pulse proton experiment is performed.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).

-

Experiment: A proton-decoupled ¹³C experiment (e.g., power-gated decoupling) is performed to simplify the spectrum to single lines for each carbon environment.

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a waxy solid at room temperature, it can be analyzed as a thin film. A small amount of the sample is melted and pressed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a uniform thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected first to subtract any atmospheric and instrumental interferences.

-

The sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any potential impurities. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to ensure good separation and peak shape, for example, starting at 100°C and ramping up to 300°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Scan Range: A typical mass range of m/z 40-400 is scanned.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

References

Understanding the esterification of stearic acid with propanol

An In-depth Technical Guide to the Esterification of Stearic Acid with Propanol

Executive Summary

Propyl stearate, the ester synthesized from stearic acid and propanol, is a compound of significant interest in the pharmaceutical and cosmetic industries. Valued for its properties as an emollient, lubricant, and stabilizer, it serves as a critical excipient in various drug delivery systems, including topical formulations and nanoparticles.[1] This technical guide provides a comprehensive overview of the synthesis of this compound via Fischer esterification, detailing the reaction kinetics, catalytic mechanisms, and optimal process parameters. The document includes detailed experimental protocols for both acid-catalyzed and enzyme-catalyzed synthesis, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow for researchers, scientists, and drug development professionals.

The Esterification Reaction: An Overview

The synthesis of this compound is achieved through the Fischer esterification of stearic acid (octadecanoic acid) with propanol. This reversible reaction involves the condensation of the carboxylic acid group of stearic acid and the hydroxyl group of propanol, yielding this compound and water as a byproduct.[2][3] The chemical equation for this reaction is:

C₁₇H₃₅COOH (Stearic Acid) + CH₃CH₂CH₂OH (Propanol) ⇌ C₁₇H₃₅COOCH₂CH₂CH₃ (this compound) + H₂O (Water)

To drive the reaction equilibrium toward the formation of the ester, it is common to use an excess of the alcohol (propanol) or to remove water as it is formed, for instance, through reactive distillation.[4][5] The reaction is typically slow and requires a catalyst to proceed at a practical rate.[6]

Reaction Mechanism and Kinetics

Acid-Catalyzed Mechanism

In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a heteropolyacid, the reaction follows a multi-step nucleophilic acyl substitution mechanism.[1][7]

-

Protonation : The catalyst protonates the carbonyl oxygen of the stearic acid, increasing the electrophilicity of the carbonyl carbon.[7]

-

Nucleophilic Attack : A molecule of propanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[7][8]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.[7]

-

Water Elimination : The protonated hydroxyl group leaves as a water molecule, which is a good leaving group.[7]

-

Deprotonation : The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[7]

Enzyme-Catalyzed Mechanism

Enzymatic esterification using lipases offers a greener alternative to acid catalysis. This process typically follows a Ping-Pong Bi-Bi kinetic model.[1]

-

Acyl-Enzyme Formation : Stearic acid binds to the active site of the lipase, forming an acyl-enzyme intermediate and releasing a water molecule.

-

Ester Formation : Propanol then binds to the intermediate, leading to the formation and subsequent release of this compound.[1]

Kinetics

The esterification reaction is reversible and its rate is influenced by temperature, reactant concentrations, and the catalyst used.[9] Studies show that higher temperatures generally increase the reaction rate.[10] The order of reactivity for alcohols in esterification with stearic acid is primary > secondary > tertiary, with 1-propanol being more reactive than 2-propanol due to reduced steric hindrance.[10][11] The activation energy for the esterification of palm fatty acids (which includes stearic acid) with isopropanol has been estimated at 64 kJ/mol.[4]

Catalysis

The choice of catalyst is critical for achieving high yields and reaction rates.

-

Homogeneous Acid Catalysts : Strong mineral acids like sulfuric acid are highly effective, capable of achieving conversions exceeding 95% under optimized conditions.[1] Methanesulfonic acid is another effective homogeneous catalyst.[4] However, these catalysts can be corrosive and difficult to separate from the reaction mixture.[12]

-

Heterogeneous Acid Catalysts : Solid acid catalysts simplify product purification and catalyst recycling. Phosphotungstic acid (PTA), a Keggin-type heteropolyacid, has shown exceptional activity, achieving a 98% yield of this compound.[1][13] Acid-treated montmorillonite clays such as KSF/0 are also effective.[14]

-

Enzymatic Catalysts (Lipases) : Enzymes like Candida rugosa lipase and immobilized lipases (e.g., Novozym 435) are used for synthesis under milder conditions (40-70°C).[1][6] This method avoids harsh chemicals and high temperatures but may require longer reaction times.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the esterification of stearic acid with propanol and similar short-chain alcohols.

Table 1: Acid-Catalyzed Esterification Conditions and Yields

| Catalyst | Stearic Acid:Alcohol Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₂SO₄ | 1:15 (with 1-Butanol)* | 65 | - | 99 | [10][11] |

| H₂SO₄ | - | 65-80 | 4-8 | >95 | [1] |

| Phosphotungstic Acid (PTA) | 1:1.5 | 110 | 4 | 98 | [1][13] |

| Methanesulfonic Acid | 1:100 (Palm Fatty Acids)** | 77 | - | 80 (Conversion) | [4] |

| Montmorillonite KSF/0 | 1:excess (in semi-continuous reactor) | 150 | - | ~70 (Conversion) | [14] |

*Data for 1-butanol, which has a slightly higher reactivity than 1-propanol.[10] **Palm fatty acid mixture contains ~5% stearic acid.[4]

Table 2: Enzyme-Catalyzed Esterification Conditions

| Catalyst | Stearic Acid:Alcohol Molar Ratio | Temperature (°C) | Time (h) | Enzyme Loading | Reference |

|---|---|---|---|---|---|

| Lipase (general) | 1:2 to 1:6 | 40-70 | 3-24 | 3-10% (w/w) | [1] |

| Candida rugosa Lipase | 5:1 to 15:1 | 40-60 | 24-120 | 7-35 kU |[6] |

Experimental Protocols

Protocol 1: Heterogeneous Acid-Catalyzed Synthesis

This protocol is adapted from a high-yield synthesis using phosphotungstic acid (PTA).[13]

Materials:

-

Stearic Acid (1.00 g, 3.51 mmol)

-

1-Propanol (0.316 g, 5.27 mmol, 1.5 eq.)

-

Phosphotungstic Acid (PTA), oven-dried (101 mg, 1 mol%)

-

Petroleum ether

-

Anhydrous Na₂SO₄

-

50 mL round-bottomed glass pressure reactor with magnetic stir bar

Procedure:

-

Charge the stearic acid, 1-propanol, and PTA into the pressure reactor.

-

Seal the reactor and place it in a pre-heated oil bath at 110°C.

-

Stir the mixture magnetically for 4 hours.

-

After the reaction, cool the reactor to room temperature before opening.

-

Add 10 mL of petroleum ether to the mixture to dissolve the product. The PTA catalyst will precipitate.

-

Separate the catalyst by decantation or centrifugation. Wash the precipitated catalyst with petroleum ether (3 x 10 mL).

-

Combine all petroleum ether layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the this compound product.

Protocol 2: Enzyme-Catalyzed Synthesis

This protocol is based on a lipase-assisted synthesis method.[6]

Materials:

-

Stearic Acid (1.0 g, 3.51 mmol)

-

1-Propanol (molar ratio of 10:1 to stearic acid)

-

Candida rugosa lipase (e.g., 21 kU)

-

5-mL glass ampoules

Procedure:

-

Add the stearic acid, 1-propanol, and lipase to a glass ampoule.

-

Seal the ampoule.

-

Place the sealed ampoule in an incubator at a constant temperature (e.g., 50°C) for the desired reaction time (e.g., 1-5 days).

-

After the reaction period, the product can be isolated and purified using chromatographic techniques.

Applications in Drug Development

This compound is primarily used as an excipient in the pharmaceutical industry due to its chemical properties.[1] There is a notable lack of scientific literature describing any direct biological or pharmacological activity.[15] Its applications are based on its function as an inactive ingredient.

-

Drug Delivery Systems : As a lipophilic ester, this compound is an effective excipient in topical formulations such as creams and ointments.[1] Its emollient properties help in the smooth application and can contribute to the sustained release of active pharmaceutical ingredients (APIs).[1][16]

-

Nanoparticle Stabilization : this compound can act as a stabilizer in the formulation of nanoparticles, preventing particle aggregation and improving their dispersion.[1] This is crucial for the stability and efficacy of nanomedicines.

-

Tablet and Capsule Formulation : Stearic acid and its esters are widely used as lubricants in the manufacturing of tablets and capsules, preventing ingredients from sticking to equipment and ensuring uniformity.[16][17]

-

Biomaterials : In combination with other materials, this compound can be used in creating biocompatible scaffolds for tissue engineering, providing a temporary structure for cell growth.[1]

Given its role as an excipient, there are no known signaling pathways directly associated with this compound. Its value in drug development lies in enhancing the stability, delivery, and formulation of active drugs.[17]

References

- 1. Buy this compound | 3634-92-2 [smolecule.com]

- 2. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3634-92-2 [chemicalbook.com]

- 4. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. homework.study.com [homework.study.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. ache.org.rs [ache.org.rs]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. pishrochem.com [pishrochem.com]

- 17. pishrochem.com [pishrochem.com]

Methodological & Application

Propyl Stearate: Applications in the Pharmaceutical Industry

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Propyl stearate, the ester of propyl alcohol and stearic acid, is a versatile fatty acid ester with a growing presence in the pharmaceutical industry. Its lipophilic nature, low toxicity, and favorable physical properties make it a valuable excipient in a variety of dosage forms.[1] This document provides a detailed overview of its applications, supported by quantitative data, experimental protocols, and process visualizations.

Key Pharmaceutical Applications

This compound's primary roles in pharmaceutical formulations include:

-

Topical Formulations: It functions as an emollient, thickener, and stabilizer in creams, lotions, and ointments. Its emollient properties help to soften and soothe the skin, while its lipophilic nature can aid in the sustained release of active pharmaceutical ingredients (APIs).[1]

-

Oral Solid Dosage Forms: this compound can be used as a lubricant in tablet and capsule manufacturing. Lubricants are crucial for preventing the sticking of powder to machinery and ensuring the smooth ejection of tablets from the die.

-

Drug Delivery Systems: It serves as a lipid matrix-forming agent in the production of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These advanced delivery systems can enhance the bioavailability of poorly water-soluble drugs and enable targeted drug delivery.[1]

-

Stabilizer: In nanoparticle formulations, this compound can act as a stabilizer, preventing the aggregation of particles and improving their dispersion.[1]

Data Presentation

The following tables summarize the key physical, chemical, and formulation-related properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Propyl octadecanoate | [1][2] |

| CAS Number | 3634-92-2 | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₄₂O₂ | [1][2][3][4] |

| Molecular Weight | 326.56 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Melting Point | 28.9 °C | [3][4] |

| Boiling Point | 375.8 °C at 760 mmHg | [3][4] |

| Density | 0.862 g/cm³ | [3][4] |

| Refractive Index | 1.440 - 1.446 | [3][4] |

| Flash Point | 185 °C | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether | [1] |

| Vapor Pressure | 7.6E-06 mmHg at 25°C | [3] |

| Dynamic Viscosity | ~15.2 mPa·s at 20°C; ~2.9 mPa·s at 90°C | [1] |

Table 2: Application of this compound as a Lubricant in Tablet Formulations (Qualitative)

| Parameter | Expected Effect of Increasing this compound Concentration |

| Tablet Hardness | A slight decrease in hardness may be observed due to the interference of the lubricant with particle bonding. |

| Friability | May slightly increase with higher lubricant concentrations, corresponding to a decrease in tablet hardness. |

| Disintegration Time | May increase due to the hydrophobic nature of the lubricant, which can hinder water penetration into the tablet matrix. |

| Dissolution Rate | May be slightly retarded for some APIs due to the formation of a hydrophobic film around the drug particles. |

| Ejection Force | A significant reduction in ejection force is the primary benefit, preventing tablet defects and wear on manufacturing equipment. |

Note: The optimal concentration of this compound as a lubricant would need to be determined experimentally for each specific formulation, typically ranging from 0.25% to 5% (w/w).

Experimental Protocols

The following are detailed protocols for the formulation of a topical cream and solid lipid nanoparticles utilizing this compound.

Protocol 1: Formulation of a Topical Oil-in-Water (O/W) Cream with this compound

Objective: To prepare a stable and aesthetically pleasing O/W cream for topical drug delivery, using this compound as an emollient and thickening agent.

Materials:

-

Oil Phase:

-

This compound: 5.0% (w/w)

-

Cetyl Alcohol: 3.0% (w/w)

-

Stearic Acid: 2.0% (w/w)

-

Oil-soluble Active Pharmaceutical Ingredient (API): (as required)

-

-

Aqueous Phase:

-

Purified Water: q.s. to 100%

-

Glycerin: 5.0% (w/w)

-

Polysorbate 80 (Emulsifier): 3.0% (w/w)

-

Preservative (e.g., Phenoxyethanol): 0.5% (w/w)

-

Water-soluble Active Pharmaceutical Ingredient (API): (as required)

-

Equipment:

-

Two separate beakers for oil and aqueous phases

-

Heating magnetic stirrers

-

Homogenizer (e.g., rotor-stator type)

-

Water bath

-

pH meter

-

Viscometer

Procedure:

-

Preparation of the Oil Phase:

-

Weigh and combine this compound, cetyl alcohol, and stearic acid in a beaker.

-

If using an oil-soluble API, add it to this mixture.

-

Heat the beaker in a water bath to 70-75°C and stir gently until all components are completely melted and homogenous.

-

-

Preparation of the Aqueous Phase:

-

In a separate beaker, weigh and combine purified water, glycerin, and polysorbate 80.

-

If using a water-soluble API, dissolve it in this phase.

-

Heat the aqueous phase in a water bath to 70-75°C and stir until a clear solution is formed.

-

-

Emulsification:

-

Slowly add the hot oil phase to the hot aqueous phase while continuously mixing with a homogenizer at a moderate speed.

-

Increase the homogenization speed and mix for 5-10 minutes to form a uniform emulsion.

-

-

Cooling and Finalization:

-

Remove the emulsion from the water bath and allow it to cool to room temperature with gentle, continuous stirring.

-

Once the cream has cooled to below 40°C, add the preservative and mix until uniformly dispersed.

-

Measure the pH of the final cream and adjust if necessary to a skin-compatible range (typically pH 4.5-6.0).

-

Measure the viscosity to ensure it meets the desired consistency.

-

Package the cream in appropriate containers.

-

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) using this compound by High-Pressure Homogenization

Objective: To prepare drug-loaded SLNs using this compound as the solid lipid for potential enhancement of oral bioavailability or for topical delivery.

Materials:

-

Lipid Phase:

-

This compound: 5.0% (w/w)

-

Lipophilic API: (e.g., 0.5% w/w)

-

-

Aqueous Phase:

-

Purified Water: q.s. to 100%

-

Surfactant (e.g., Poloxamer 188): 2.5% (w/w)

-

Equipment:

-

High-pressure homogenizer

-

Ultrasonicator (probe type)

-

Heating magnetic stirrer

-

Water bath

-

Particle size analyzer (e.g., Dynamic Light Scattering)

-

Zeta potential analyzer

Procedure:

-

Preparation of the Lipid Phase:

-

Weigh this compound and the lipophilic API.

-

Heat the mixture in a beaker to approximately 5-10°C above the melting point of this compound (i.e., around 35-40°C) until a clear, uniform melt is obtained.

-

-

Preparation of the Aqueous Phase:

-

In a separate beaker, dissolve the surfactant (Poloxamer 188) in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase (35-40°C).

-

-

Pre-emulsion Formation:

-

Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.

-

For improved pre-emulsion quality, sonicate the mixture using a probe sonicator for a few minutes.

-

-

High-Pressure Homogenization:

-

Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.

-

Homogenize the dispersion at a high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles). The exact parameters will need optimization.

-

The homogenization process should be carried out at a temperature above the melting point of the lipid.

-

-

Cooling and Nanoparticle Formation:

-

Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.

-

The cooling process allows the lipid to recrystallize, forming solid lipid nanoparticles.

-

-

Characterization:

-

Measure the particle size, polydispersity index (PDI), and zeta potential of the final SLN dispersion.

-

Determine the encapsulation efficiency and drug loading of the API.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows described in the protocols.

References

Application Notes and Protocols for Propyl Stearate as an Excipient in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl stearate, the ester of propyl alcohol and stearic acid, is a lipophilic compound increasingly utilized as an excipient in various drug delivery systems. Its properties as an emollient, stabilizer, and lipid matrix former make it a versatile component in the formulation of topical preparations and advanced nanocarrier systems like Solid Lipid Nanoparticles (SLNs). This document provides detailed application notes, experimental protocols, and characterization techniques for leveraging this compound in drug delivery research and development.

This compound is generally regarded as safe for pharmaceutical applications and is noted for its biocompatibility. Its lipophilic nature makes it particularly suitable for encapsulating hydrophobic drugs, enhancing their stability, and enabling controlled or sustained release profiles.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C21H42O2 | [1] |

| Molecular Weight | 326.56 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [1] |

| Melting Point | Approximately 29-30 °C |

Applications in Drug Delivery

This compound serves several key functions as an excipient:

-

Lipid Matrix in Solid Lipid Nanoparticles (SLNs): this compound can form the solid core of SLNs, encapsulating lipophilic drugs to improve their bioavailability and control their release.

-

Stabilizer in Nanoformulations: It can act as a stabilizer, preventing the aggregation of nanoparticles and improving their dispersion in various media.[1]

-

Component of Topical Formulations: Due to its emollient properties, it is used in creams, ointments, and suppositories to facilitate smooth application and aid in drug permeation through the skin.[1]

Quantitative Data on this compound-Based Formulations

The following table summarizes key quantitative parameters from a study on n-propyl gallate-loaded Solid Lipid Nanoparticles, which can serve as a reference for formulating this compound-based systems.

| Parameter | Optimized Value |

| Particle Size (Z-average) | 103 ± 46 nm |

| Polydispersity Index (PDI) | 0.16 ± 0.001 |

| Zeta Potential | -36 ± 4.78 mV |

| Encapsulation Efficiency (EE) | 84 ± 0.47% |

| Loading Capacity (LC) | 60 ± 0.03% |

| Yield | 80 ± 0.1% |

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Solid Lipid Nanoparticles (SLNs) using High-Pressure Homogenization (HPH)

This protocol is adapted from general methods for preparing SLNs with solid lipids like stearic acid and can be optimized for this compound.

Materials:

-

This compound (as the solid lipid)

-

Active Pharmaceutical Ingredient (API) - lipophilic drug

-

Surfactant (e.g., Poloxamer 188, Tween® 80, Soy Lecithin)

-

Co-surfactant (optional, e.g., Propylene glycol)

-

Purified water

Equipment:

-

High-pressure homogenizer

-

High-shear homogenizer (e.g., Ultra-Turrax®)

-

Water bath

-

Magnetic stirrer

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of Lipid Phase:

-

Melt the this compound by heating it to approximately 60-70°C (above its melting point) in a beaker.

-

Disperse or dissolve the accurately weighed lipophilic API in the molten this compound with continuous stirring.

-

-

Preparation of Aqueous Phase:

-

Dissolve the surfactant (and co-surfactant, if used) in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase (60-70°C).

-

-

Pre-emulsion Formation:

-

Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) emulsion.

-

-

High-Pressure Homogenization:

-

Immediately subject the hot pre-emulsion to high-pressure homogenization.

-

Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The temperature should be maintained above the lipid's melting point during this process.

-

-

Nanoparticle Solidification:

-

Cool the resulting hot nanoemulsion to room temperature or in an ice bath under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.

-

-

Storage:

-

Store the SLN dispersion at 4°C for further characterization.

-

Protocol 2: Characterization of this compound SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

-

Technique: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Anemometry for zeta potential.

-

Procedure:

-

Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Perform the measurement using a Zetasizer or similar instrument at 25°C.

-

For zeta potential, dilute the sample with a suitable electrolyte solution (e.g., 10 mM NaCl) to ensure sufficient conductivity.

-

Perform all measurements in triplicate.

-

2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

-

Technique: Ultra-centrifugation or centrifugal filtration followed by a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Procedure:

-

Separate the unencapsulated ("free") drug from the SLN dispersion. A common method is to use centrifugal filter units (e.g., Amicon® Ultra).

-

Place a known volume of the SLN dispersion into the filter unit and centrifuge at a high speed (e.g., 10,000 x g) for a specified time.

-

Quantify the amount of free drug in the filtrate using a pre-validated analytical method.

-

Calculate EE and DL using the following formulas:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

To determine the total weight of nanoparticles, a known volume of the dispersion can be lyophilized.

-

Protocol 3: In Vitro Drug Release Study

-

Technique: Dialysis bag diffusion method.

-

Materials:

-

Drug-loaded SLN dispersion

-

Dialysis membrane (with a molecular weight cut-off, MWCO, that retains the nanoparticles but allows the free drug to diffuse)

-

Release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4, often with a small amount of a solubilizing agent like Tween® 80 to maintain sink conditions)

-

Shaking water bath or incubator

-

-

Procedure:

-

Soak the dialysis membrane in the release medium as per the manufacturer's instructions.

-

Accurately measure a volume of the drug-loaded SLN dispersion (e.g., 1-2 mL) and place it inside the dialysis bag.

-

Seal both ends of the dialysis bag.

-

Immerse the sealed bag in a known volume of the release medium (e.g., 50-100 mL) in a beaker.

-

Place the beaker in a shaking water bath maintained at 37°C with a constant agitation speed (e.g., 100 rpm).

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.

-